Cas no 2757916-98-4 ([3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate)
![[3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate structure](https://ja.kuujia.com/scimg/cas/2757916-98-4x500.png)
[3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- EN300-37153015
- [3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate
- [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate
- 2757916-98-4
- EN300-37153001
- 2757835-14-4
- [3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C14H18F2O4S/c1-10-3-5-12(6-4-10)21(17,18)20-9-11-7-14(8-11,19-2)13(15)16/h3-6,11,13H,7-9H2,1-2H3
- InChIKey: BHDZUAYJHOOGPL-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1CC(C(F)F)(C1)OC
計算された属性
- せいみつぶんしりょう: 320.08938655g/mol
- どういたいしつりょう: 320.08938655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 61Ų
[3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153001-0.25g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 0.25g |
$1762.0 | 2023-07-09 | ||
Enamine | EN300-37153001-0.1g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 0.1g |
$1685.0 | 2023-07-09 | ||
Enamine | EN300-37153001-0.5g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 0.5g |
$1838.0 | 2023-07-09 | ||
Enamine | EN300-37153001-5.0g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 5.0g |
$5553.0 | 2023-07-09 | ||
Enamine | EN300-37153001-2.5g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 2.5g |
$3752.0 | 2023-07-09 | ||
Enamine | EN300-37153001-10.0g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 10.0g |
$8234.0 | 2023-07-09 | ||
Enamine | EN300-37153001-0.05g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 0.05g |
$1608.0 | 2023-07-09 | ||
Enamine | EN300-37153001-1.0g |
[3-(difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757916-98-4 | 1.0g |
$1915.0 | 2023-07-09 |
[3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
[3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonateに関する追加情報
[3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview
The compound [3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate (CAS No. 2757916-98-4) is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its potential applications in drug design and advanced materials. The molecule's structure, which includes a cyclobutane ring substituted with difluoromethyl and methoxy groups, along with a sulfonate ester group, makes it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The strained ring system of cyclobutane provides unique electronic and steric properties, which are advantageous in designing bioactive molecules. In the case of [3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate, the presence of fluorine atoms further enhances the compound's electronic characteristics, making it a promising candidate for exploring fluorinated drug candidates. Fluorine substitution is known to improve pharmacokinetic properties such as lipophilicity and metabolic stability, which are critical for drug development.
The synthesis of this compound involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. Researchers have employed various strategies, including ring-opening reactions of cyclobutanes and nucleophilic substitutions, to construct the desired molecule. The use of transition metal catalysts has been particularly effective in achieving high yields and selectivity in these reactions. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce the sulfonate ester group, which plays a crucial role in the compound's reactivity and solubility.
One of the most intriguing aspects of [3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate is its potential application in the development of advanced materials. The compound's ability to form stable covalent bonds with other functional groups makes it an ideal candidate for polymer synthesis. Recent research has explored its use as a monomer in the production of high-performance polymers with tailored mechanical and thermal properties. These polymers have potential applications in aerospace, electronics, and biomedical devices.
In addition to its synthetic applications, this compound has shown promise in biological studies. Preclinical experiments have demonstrated that [3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests its potential as a lead compound for anti-inflammatory drug development. Furthermore, its fluorinated structure may confer resistance to enzymatic degradation, enhancing its bioavailability.
The environmental impact of this compound is another area of interest. Researchers have investigated its biodegradation patterns under various conditions, with findings indicating that it undergoes slow hydrolysis in aqueous environments. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.
In conclusion, [3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate (CAS No. 2757916-98-4) is a multifaceted compound with significant potential across diverse fields. Its unique structure, synthetic versatility, and biological activity make it a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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